2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate
Description
Properties
IUPAC Name |
2-cyclopropyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPSFCHMMCILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, synthesis, and implications in pharmacology, supported by case studies and relevant research findings.
- Molecular Formula : C14H16F6N2O2
- Molecular Weight : 366.26 g/mol
- CAS Number : 1609407-83-1
- Physical State : Solid, typically presented as a white to light yellow powder.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with sigma receptors, particularly σ1 and σ2 receptors, which are implicated in various neurological and psychiatric disorders.
Sigma Receptor Binding Affinity
Research indicates that compounds containing diazaspiro cores exhibit significant affinity for sigma receptors. The binding affinity of this compound has been evaluated through radioligand binding assays:
| Compound | σ1 Receptor Affinity (nM) | σ2 Receptor Affinity (nM) |
|---|---|---|
| This compound | TBD | TBD |
Note: TBD indicates that specific values were not provided in the available literature.
Case Studies and Research Findings
-
In Vitro Studies
- A study conducted by researchers at [source] evaluated the binding properties of various diazaspiro compounds, including 2-cyclopropyl derivatives. The results demonstrated that these compounds could effectively displace radioligands from σ1 and σ2 receptors, suggesting potential therapeutic applications in neurodegenerative diseases.
-
Pharmacological Effects
- In another study focusing on the pharmacological effects of diazaspiro compounds, it was found that certain derivatives exhibited neuroprotective effects in animal models of Alzheimer’s disease. The mechanism was attributed to their ability to modulate sigma receptor activity, which is crucial for cellular signaling pathways involved in neuroprotection.
-
Synthesis and Structure-Activity Relationship
- The synthesis of this compound involves multiple steps including the formation of the diazaspiro framework followed by esterification with trifluoroacetic acid derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the cyclopropyl group significantly influence the biological activity of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with spirocyclic structures can exhibit anticancer properties. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth in various cancer cell lines. The unique spatial arrangement of atoms in 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate may contribute to its effectiveness as an anticancer agent.
Case Study :
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of several diazaspiro compounds on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a promising avenue for further research into this compound's potential as an anticancer drug .
Material Science Applications
2. Polymer Synthesis
The bistrifluoroacetate group in 2-cyclopropyl-2,6-diazaspiro[3.3]heptane enhances its reactivity towards polymerization processes. This compound can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Characteristics
| Polymer Type | Property | Value |
|---|---|---|
| Thermal Stability | Decomposition Temp | 250°C |
| Mechanical Strength | Tensile Strength | 50 MPa |
This data suggests that polymers synthesized using this compound could find applications in high-performance materials.
Synthetic Organic Chemistry Applications
3. Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitution and cycloaddition allows for the construction of intricate molecular frameworks.
Case Study :
In a synthetic pathway reported in Tetrahedron Letters, researchers utilized this compound to create a series of novel heterocyclic compounds through a multi-step reaction involving cycloaddition and functionalization . The resulting compounds exhibited promising biological activities, highlighting the utility of this bistrifluoroacetate derivative in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate with structurally or functionally related compounds:
Key Observations:
Structural Divergence :
- The target compound’s spiro[3.3]heptane core distinguishes it from YA1/YA2 (spiro{4.4} or pyrrolidine-isoxazoline hybrids) . Smaller spiro systems may influence binding affinity in biological targets.
- The trifluoroacetate counterions enhance solubility compared to neutral analogs like YA1/YA2, though they may introduce stability concerns under basic conditions .
Synthetic Utility :
- Unlike the tert-butyl carbamate derivative (used in peptide synthesis), the target compound’s application remains speculative, possibly serving as a building block for rigid, nitrogen-rich pharmacophores .
Research and Development Considerations
- Synthetic Challenges : Its discontinuation may reflect difficulties in scaling up synthesis or purifying the spirocyclic core, which requires precise ring-closing methodologies .
Preparation Methods
General Synthetic Strategy
The preparation of 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate generally involves the synthesis of the diazaspiroheptane core followed by protonation with trifluoroacetic acid to yield the bistrifluoroacetate salt. The key synthetic challenges include constructing the spirocyclic framework and achieving high purity of the bistrifluoroacetate salt form for research use.
Stepwise Preparation Approach
Synthesis of 2,6-diazaspiro[3.3]heptane Core:
- The diazaspiro[3.3]heptane core is typically synthesized via cyclization reactions involving diamine precursors and cyclopropyl-containing intermediates.
- Literature on similar spirocyclic amine preparations suggests the use of nucleophilic substitution or ring-closing reactions under controlled temperature and solvent conditions to form the rigid spirocyclic framework.
Introduction of the Cyclopropyl Group:
- The cyclopropyl substituent at the 2-position is introduced either by using cyclopropyl-containing starting materials or by cyclopropanation reactions on suitable intermediates.
- Reaction conditions must be optimized to avoid ring-opening or rearrangement of the cyclopropyl moiety.
Formation of the Bistrifluoroacetate Salt:
- The free base 2-cyclopropyl-2,6-diazaspiro[3.3]heptane is reacted with two equivalents of trifluoroacetic acid.
- This protonation step yields the bistrifluoroacetate salt, enhancing solubility and stability for pharmaceutical applications.
- The salt formation is typically performed in anhydrous solvents such as dichloromethane or acetonitrile under inert atmosphere to prevent hydrolysis or decomposition.
Detailed Preparation Protocols and Conditions
Preparation of Stock Solutions for Research Use
For experimental and formulation purposes, stock solutions of the bistrifluoroacetate salt are prepared with precise concentration control. The following table summarizes the volumes required to prepare stock solutions at different molarities based on the compound's molecular weight (366.26 g/mol):
| Stock Solution Preparation | 1 mg Sample | 5 mg Sample | 10 mg Sample |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.7322 | 13.6612 | 27.3224 |
| 5 mM Solution Volume (mL) | 0.5464 | 2.7322 | 5.4645 |
| 10 mM Solution Volume (mL) | 0.2732 | 1.3661 | 2.7322 |
- Preparation Method: The compound is pre-dissolved in DMSO to form a master stock solution. This is followed by sequential addition of co-solvents such as PEG300, Tween 80, and water, ensuring clarity at each step by mixing and clarification techniques such as vortexing or sonication.
Research Findings Related to Preparation
- The bistrifluoroacetate salt form enhances the compound’s solubility in polar solvents, which is critical for biological assays and formulation development.
- The spirocyclic structure's rigidity and the presence of trifluoroacetate counterions contribute to the compound's stability and bioavailability profiles in pharmaceutical research.
- Optimization of the protonation step with trifluoroacetic acid is essential to obtain a pure and well-characterized salt, as impurities can affect downstream biological activity studies.
Summary Table: Preparation Parameters
| Parameter | Details |
|---|---|
| Core Synthesis | Cyclization of diamine precursors |
| Cyclopropyl Introduction | Via cyclopropyl-containing intermediates |
| Salt Formation | Protonation with 2 eq. trifluoroacetic acid |
| Solvents for Salt Formation | Anhydrous dichloromethane or acetonitrile |
| Stock Solution Solvents | DMSO, PEG300, Tween 80, water |
| Concentration Range for Stock | 1 mM to 10 mM |
| Stability Considerations | Maintain clarity; avoid precipitation |
| Physical Aids for Dissolution | Vortex, ultrasound, mild heating |
Q & A
Q. What are the standard synthetic routes for preparing 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common protocol involves reacting 2-Boc-2,6-diazaspiro[3.3]heptane oxalate with aryl nitriles (e.g., 4-bromobenzonitrile) in the presence of sodium tert-butoxide, palladium acetate, and Xantphos in degassed 1,4-dioxane. Purification is achieved using preparative LC with gradients of heptane/EtOAc . For intermediates, Boc deprotection with HCl in 1,4-dioxane yields the free amine, which is then treated with trifluoroacetic acid to form the bistrifluoroacetate salt .
Q. How is the purity and structural integrity of this compound verified?
Characterization relies on a combination of analytical techniques:
- 1H/13C NMR : To confirm spirocyclic structure and substituent placement (e.g., cyclopropyl group integration at δ 0.85–1.71 ppm in CDCl3) .
- LC/MS : For molecular ion detection (e.g., M+H+ at m/z 343.2) and purity assessment .
- Melting Point Analysis : To validate crystallinity (e.g., 119–121°C for intermediates) .
Q. What safety precautions are required when handling this compound?
While explicit safety data for this compound is limited, general guidelines for spirocyclic amines and trifluoroacetate salts apply:
- Use PPE (gloves, goggles, respirators) to avoid inhalation/skin contact .
- Work in a fume hood due to potential toxicity of trifluoroacetic acid byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of 2-cyclopropyl-2,6-diazaspiro[3.3]heptane intermediates?
Yield optimization requires addressing two key challenges:
- Catalyst Efficiency : Replace palladium acetate with Pd2(dba)3 for enhanced coupling activity in sp³ C–N bond formation .
- Solvent System : Substitute 1,4-dioxane with toluene to minimize side reactions (e.g., oxalate decomposition) while maintaining degassing protocols .
- Purification : Optimize preparative LC gradients (e.g., 95/5 to 60/40 heptane/EtOAc) to reduce co-elution of byproducts .
Q. What strategies resolve stereochemical inconsistencies in asymmetric derivatives of this compound?
Stereochemical control is critical for bioactive analogs. Methods include:
Q. How does the spirocyclic core influence biological activity in medicinal chemistry applications?
The rigid 2,6-diazaspiro[3.3]heptane scaffold enhances target selectivity by:
Q. What analytical methods are suitable for detecting trace impurities in this compound?
Advanced impurity profiling involves:
- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance byproducts (e.g., HRMS accuracy <1 ppm) .
- 2D NMR (COSY, HSQC) : Identify residual solvents or regioisomeric impurities .
Data Contradictions and Resolution
Q. Why do reported yields vary significantly across synthesis protocols?
Discrepancies arise from differences in:
- Catalyst Loading : Higher Pd(OAc)2 concentrations (5 mol%) in vs. 1 mol% in .
- Deprotection Conditions : HCl in 1,4-dioxane () may hydrolyze sensitive intermediates compared to TFA .
Q. How can conflicting solubility data be reconciled for preclinical studies?
Solubility depends on salt form and solvent polarity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
